Lipophilicity Differentiation: Ditigloylteloidine LogP Versus Mono-Tigloyl and Tropic Acid Ester Comparators
Ditigloylteloidine exhibits substantially higher lipophilicity compared to structurally related mono-tigloyl and tropic acid ester tropane alkaloids, a property that governs membrane partitioning and bioanalytical retention behavior . This difference stems from the presence of two hydrophobic tigloyl ester groups versus one (in meteloidine and tigloidine) or the more polar tropic acid moiety (in atropine) [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.26 |
| Comparator Or Baseline | Meteloidine (LogP = 0.6); Atropine (LogP ≈ 1.8) |
| Quantified Difference | 5.4-fold higher than meteloidine; ~1.8-fold higher than atropine |
| Conditions | Calculated/predicted LogP values from authoritative physicochemical databases |
Why This Matters
Higher LogP directly impacts chromatographic retention (longer RT in reversed-phase HPLC), extraction efficiency in bioanalytical workflows, and predicted membrane permeability, making Ditigloylteloidine a distinct analytical reference standard for tropane alkaloid profiling and a candidate for CNS-targeted probe development.
- [1] Molaid Chemical Database. Meteloidine (3-tigloyloxy-6,7-dihydroxytropane): LogP = 0.6. View Source
